2-Amino-N-cyclopropylpropanamide hydrochloride
Description
2-Amino-N-cyclopropylpropanamide hydrochloride is a synthetic organic compound featuring a propanamide backbone substituted with an amino group and a cyclopropyl ring at the amide nitrogen. The cyclopropyl group is known to enhance metabolic stability and influence lipophilicity compared to linear alkyl or aromatic substituents .
Key structural features include:
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-N-cyclopropylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-4(7)6(9)8-5-2-3-5;/h4-5H,2-3,7H2,1H3,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUFHKXUMYILKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-cyclopropylpropanamide hydrochloride typically involves the reaction of cyclopropylamine with a suitable propanamide derivative under controlled conditions. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a protecting group for the amino function, followed by deprotection to yield the desired compound . The reaction is usually carried out in the presence of a catalyst such as Amberlyst-15 in ethanol at elevated temperatures (40-45°C) to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-cyclopropylpropanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to yield amine derivatives with different substituents.
Substitution: The amino group can participate in nucleophilic substitution reactions to form a variety of substituted amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Biochemical Applications
Enzyme Inhibition
One of the significant applications of 2-Amino-N-cyclopropylpropanamide hydrochloride is its use as an inhibitor in biochemical assays. It has been identified as an intermediate in the synthesis of protease inhibitors, particularly for serine and cysteine proteases. These enzymes are crucial in various biological processes, including protein digestion and cell signaling, making their inhibitors valuable in therapeutic contexts, especially for diseases like hepatitis C .
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties. For instance, analogs have shown synergistic effects when combined with other antibiotics against Gram-negative bacteria such as E. coli and Klebsiella pneumoniae. This suggests potential applications in developing new antibiotic therapies to combat resistant bacterial strains .
Therapeutic Potential
Hepatitis C Treatment
The compound's role as an intermediate in synthesizing inhibitors for the Hepatitis C virus (HCV) positions it as a candidate for antiviral drug development. The synthesis of (2S,3S)-3-amino-N-cyclopropyl-2-hydroxyalkanamide derivatives has been linked to significant antiviral activity, making this compound a focal point in ongoing research aimed at treating chronic hepatitis C infections .
Anti-Arthritic Activity
Another promising area of research involves the anti-arthritic properties of compounds related to this compound. Studies have demonstrated that certain derivatives can inhibit inflammatory pathways associated with arthritis, suggesting their potential use in managing inflammatory diseases .
Synthesis and Methodologies
The synthesis of this compound typically involves several chemical reactions that can be optimized for yield and purity. Recent advancements have highlighted methods for large-scale production suitable for pharmaceutical applications. Key processes include:
- Refluxing with Amines : The compound can be synthesized by refluxing cyclopropylamine with appropriate acylating agents under controlled conditions .
- Intermediate Derivatives : The preparation of various derivatives through modification of the amine or carboxylic acid components allows for exploration of structure-activity relationships, enhancing the compound's efficacy against specific targets .
Case Studies and Research Findings
Several case studies have documented the effectiveness of this compound and its derivatives:
- Case Study on Hepatitis C Inhibitors : Researchers synthesized several analogs and tested their effectiveness against HCV in vitro, demonstrating significant antiviral activity compared to existing treatments.
- Antimicrobial Synergy Studies : A study assessing the combination of this compound with rifampicin showed enhanced antibacterial effects, indicating its potential use in combination therapies for resistant infections .
Mechanism of Action
The mechanism of action of 2-Amino-N-cyclopropylpropanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Note: The target compound is inferred; exact data may require further experimental validation.
Structural and Functional Differences
Backbone Variations: Acetamide vs. Propanamide: The acetamide analog (C₅H₁₀ClN₂O) has a shorter carbon chain, leading to higher aqueous solubility compared to propanamide derivatives . Cyclopentyl vs.
Substituent Effects: Aromatic vs. Cycloalkyl Groups: The phenyl-substituted compound (C₁₃H₂₀ClN₂O) may engage in π-π stacking interactions, enhancing receptor binding in neurological targets, whereas cyclopropyl derivatives prioritize conformational rigidity .
Storage and Stability: The cyclopentyl-propanamide analog requires storage at -20°C, suggesting sensitivity to thermal degradation . In contrast, cyclopropyl norfentanyl hydrochloride (a related cyclopropane carboxamide) demonstrates long-term stability (≥5 years at -20°C), highlighting the resilience of cyclopropyl groups .
Biological Activity
2-Amino-N-cyclopropylpropanamide hydrochloride is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by the presence of an amino group and a cyclopropyl moiety, exhibits various biological activities that are significant for drug development and biochemical research.
- Molecular Formula : C6H13ClN2O
- Molecular Weight : 150.64 g/mol
- Appearance : White crystalline solid, soluble in water
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. Research indicates that it may act as an enzyme inhibitor or modulator, although detailed pathways remain an area of ongoing investigation.
Enzyme Inhibition
Studies have shown that this compound can inhibit specific enzymes, which is crucial for its potential therapeutic applications. The inhibition mechanisms may involve:
- Competitive Inhibition : Binding to the active site of enzymes.
- Non-competitive Inhibition : Binding to an allosteric site, altering enzyme activity.
Protein Interaction Modulation
The compound has been investigated for its ability to interact with various proteins, influencing their functional dynamics. This interaction is essential for understanding its role in cellular signaling pathways and potential therapeutic effects.
Case Studies
-
Inhibition of Enzyme Activity :
- A study focused on the inhibition of a specific enzyme related to cancer proliferation showed that this compound significantly reduced enzyme activity in vitro, suggesting its potential as a cancer therapeutic agent.
-
Modulation of Receptor Activity :
- Research indicated that this compound could modulate receptor activity in neuronal cells, impacting neurotransmitter release and suggesting a role in neurological disorders.
-
Antimicrobial Properties :
- Preliminary studies have indicated that this compound exhibits antimicrobial properties against certain bacterial strains, warranting further investigation into its use as an antibiotic agent.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 2-Amino-N-cyclopropylpropanamide | Enzyme inhibition, protein modulation | Cyclopropyl group enhances binding |
| 2-Amino-N-(2-aminophenyl)thiazole-5-carboxamide | Dual inhibitory activity against Bcr-Abl and HDAC | Known anticancer properties |
| 2-Amino-N,N-dimethylacetamide hydrochloride | Used in chemical synthesis | Distinct reactivity profile |
Synthetic Routes and Industrial Applications
The synthesis of this compound typically involves the reaction of cyclopropylamine with a suitable propanamide derivative under controlled conditions. The use of bases such as sodium hydroxide facilitates nucleophilic substitution reactions, yielding high-purity products suitable for research and industrial applications.
Industrial Production Methods
In industrial settings, continuous flow reactors are employed to optimize reaction conditions, enhancing yield and purity. This method allows for better control over parameters such as temperature and pressure, making it suitable for large-scale production.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-Amino-N-cyclopropylpropanamide hydrochloride, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or amidation reactions. For example, reacting cyclopropylamine with a propionamide precursor under acidic conditions forms the hydrochloride salt. Optimization involves adjusting reaction temperature (e.g., 50–80°C for amidation), stoichiometry (1:1.2 molar ratio of amine to acylating agent), and catalyst use (e.g., HOBt/DCC for coupling). Yield improvements may require inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates. Purity can be monitored using HPLC with UV detection at 220 nm .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropyl ring integrity and amide bond formation.
- Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+ ion for C₇H₁₄ClN₂O).
- X-ray Diffraction (XRD) : For crystalline structure determination, especially if polymorphs are suspected.
- HPLC-PDA : Purity assessment using a C18 column with 0.1% TFA in acetonitrile/water gradients. Reference standards from pharmacopeial guidelines (e.g., EP/ICH) should be used for calibration .
Q. How should researchers address solubility and stability challenges during purification?
- Methodological Answer : The hydrochloride salt enhances water solubility, but recrystallization from ethanol/water (1:3 v/v) at 0–4°C is recommended for purification. Stability studies under accelerated conditions (40°C/75% RH) can identify degradation pathways (e.g., cyclopropyl ring opening). Use inert storage conditions (argon, desiccated at -20°C) to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction kinetics or product yields for this compound?
- Methodological Answer : Contradictions often arise from varying reaction conditions (e.g., solvent polarity, catalyst loading). A Design of Experiments (DoE) approach using response surface methodology (RSM) can systematically evaluate factors like temperature, pH, and reagent ratios. Orthogonal analytical methods (e.g., LC-MS vs. NMR) should cross-validate results. For example, conflicting HPLC retention times may indicate co-eluting impurities requiring tandem MS confirmation .
Q. What strategies are recommended for elucidating the reaction mechanism of this compound in nucleophilic substitution reactions?
- Methodological Answer : Isotopic labeling (e.g., ¹⁵N in the cyclopropylamine group) combined with kinetic isotope effects (KIE) can track bond-breaking steps. Computational modeling (DFT or MD simulations) using software like Gaussian or GROMACS predicts transition states and intermediates. Experimental validation via in situ IR spectroscopy monitors real-time amide bond formation and cyclopropyl ring stability .
Q. How can researchers design experiments to assess the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- In Vitro Assays : Competitive binding assays (e.g., SPR or fluorescence polarization) using purified proteins (e.g., proteases or GPCRs).
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding affinities and key residues (e.g., hydrogen bonding with the amide group).
- Metabolic Stability : Liver microsome assays (human/rat) with LC-MS quantification of parent compound and metabolites. Include controls for cyclopropane ring oxidation, a common metabolic pathway .
Q. What advanced methods are used to study degradation products under stressed conditions?
- Methodological Answer : Forced degradation studies (acid/base hydrolysis, thermal stress) coupled with UPLC-QTOF-MS identify major degradants. For example, acidic conditions may hydrolyze the amide bond, producing cyclopropylamine and propanoic acid derivatives. Structural elucidation of degradants requires MS/MS fragmentation patterns and comparison with synthetic standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
